Product packaging for KY-04045(Cat. No.:CAS No. 1223284-75-0)

KY-04045

Cat. No.: B608401
CAS No.: 1223284-75-0
M. Wt: 320.19
InChI Key: XYHWYOLLASBNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KY-04045 is an imidazo[4,5-b]pyridine-based compound identified as a specific inhibitor of p21-activated kinase 4 (PAK4), with a reported IC50 value of 8.7 μM . It was discovered via a virtual site-directed fragment-based drug design (FBDD) screening approach . PAK4 is a serine/threonine kinase that plays a critical role in cell proliferation, migration, and cytoskeletal reorganization, and its overexpression is strongly associated with various cancers, making it a novel therapeutic drug target . The co-crystal structure of PAK4 with this compound (PDB: 5I0B) clearly defines its binding mode, showing that the pyrazole and imidazopyridine rings of the molecule mediate key interactions with the hinge loop of the PAK4 ATP-binding site, particularly forming a hydrogen bond with the Leu398 residue . Although its affinity is weaker than some later-generation inhibitors, this compound serves as a valuable chemical probe and a foundational building block for the design and development of novel, more potent PAK4 inhibitors . Its primary research application is in preclinical oncology studies, particularly in exploring pathways related to cancer induction and metastasis . This product is intended for Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use . References 1. Park, J.K., et al. Bioorg. Med. Chem. Lett. 2016, 26, 2580-2583 . 2. Front. Pharmacol. 2022, 13, 956220 . 3. Bioorg. Chem. 2023, 131, 106276 . 4. RCSB PDB Structure 5I0B .

Properties

CAS No.

1223284-75-0

Molecular Formula

C13H14BrN5

Molecular Weight

320.19

IUPAC Name

6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H14BrN5/c1-7(2)11-9(6-19(3)18-11)12-16-10-4-8(14)5-15-13(10)17-12/h4-7H,1-3H3,(H,15,16,17)

InChI Key

XYHWYOLLASBNRO-UHFFFAOYSA-N

SMILES

CN1N=C(C(C)C)C(C2=NC3=NC=C(Br)C=C3N2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KY04045;  KY 04045;  KY-04045

Origin of Product

United States

Discovery and Preclinical Characterization of Ky 04045

Rational Design and Identification Strategy

The identification of KY-04045 as a PAK4 inhibitor was the result of a rational design approach aimed at developing targeted therapeutic agents. researchgate.netnih.gov

Virtual Site-Directed Fragment-Based Drug Design Methodology

The discovery of this compound utilized a virtual site-directed fragment-based drug design (FBDD) methodology. researchgate.netnih.govrcsb.orgresearchgate.net FBDD is an approach in drug discovery that involves identifying small, low-molecular-weight compounds (fragments) that bind weakly to a target protein. nih.gov These fragments serve as starting points for the design and synthesis of more potent and selective drug candidates. nih.gov Virtual FBDD employs computational techniques to screen fragment libraries and predict binding interactions within specific sites of the target protein. nih.govnih.gov This methodology allowed for the in silico identification of potential starting points that could interact with the PAK4 kinase domain. researchgate.netnih.govrcsb.org

Selection of Imidazo[4,5-b]pyridine Scaffold

A key element in the design strategy was the selection of the imidazo[4,5-b]pyridine scaffold. researchgate.netnih.govrcsb.orgresearchgate.netmdpi.com Imidazo[4,5-b]pyridines are heteroaromatic derivatives that share structural similarities with purine (B94841) bases. vietnamjournal.ru This structural resemblance makes them of interest in the development of bioactive compounds, particularly as kinase inhibitors, as they can potentially interact with the ATP-binding site of kinases. vietnamjournal.ruresearchgate.net The imidazo[4,5-b]pyridine core was chosen as a basic building block for designing novel PAK4 inhibitors. researchgate.netnih.govrcsb.orgresearchgate.net

Molecular Targeting Specificity

Preclinical characterization of this compound involved determining its specific molecular target and the potency of its inhibitory activity.

Identification as a PAK4-Specific Inhibitor

This compound was identified as a specific inhibitor of PAK4. nih.govmedchemexpress.comprobechem.commedchemexpress.com PAK4 is a serine/threonine protein kinase belonging to Group II of the PAK family, which also includes PAK5 and PAK6. wikipedia.org PAK proteins are involved in various cellular processes, including cytoskeletal reorganization, cell motility, and cell proliferation. researchgate.netnih.govrcsb.orgresearchgate.netscience.gov PAK4 is often overexpressed or hyperactivated in various cancers, making it a potential therapeutic target. nih.govrcsb.orgnih.govwikipedia.orgscience.govresearchgate.net The identification of this compound as a PAK4-specific inhibitor highlights its potential relevance in research targeting this kinase. medchemexpress.commedchemexpress.com

Inhibition Constant (IC₅₀) Determination for PAK4

The inhibitory potency of this compound against PAK4 was quantified by determining its half-maximal inhibitory concentration (IC₅₀). The reported IC₅₀ value for this compound against PAK4 is 8.7 μM. nih.govmedchemexpress.comprobechem.commedchemexpress.comdcchemicals.com

Here is a data table summarizing the IC₅₀ value:

CompoundTargetIC₅₀ (μM)
This compoundPAK48.7

This IC₅₀ value indicates the concentration of this compound required to inhibit 50% of PAK4 activity in a specific assay. While noted as having a modest IC₅₀ compared to some other reported PAK4 inhibitors, its defined binding location makes it valuable for further design efforts. researchgate.netnih.govrcsb.orgresearchgate.net

Structural Basis of PAK4-KY-04045 Interaction

The structural basis of the interaction between PAK4 and this compound has been investigated through co-crystallography. The co-crystal structure of PAK4 in complex with this compound provides insights into how the inhibitor binds to the kinase. researchgate.netnih.govrcsb.orgresearchgate.netnih.gov The crystal structure reveals that the imidazopyridine and pyrazole (B372694) rings of this compound are crucial for mediating interactions within the hinge loop region of PAK4. researchgate.netnih.govrcsb.orgresearchgate.netnih.gov Specifically, the imidazo[4,5-b]pyridine scaffold forms hydrogen-bonding interactions with the backbone atoms of residues in the hinge region, such as Leucine 398 (L398). mdpi.com The pyrazole ring also contributes to these interactions. researchgate.netnih.govrcsb.orgresearchgate.netnih.gov These interactions help define the binding pose of this compound within the ATP-binding site of PAK4. researchgate.netnih.govrcsb.org This structural information is valuable for understanding the molecular recognition between this compound and PAK4 and can serve as a foundation for the design of more potent inhibitors. researchgate.netnih.govrcsb.orgresearchgate.net

Co-crystallization and Binding Site Analysis

Structural analysis of the interaction between this compound and PAK4 has been facilitated by co-crystallization studies. A co-crystal structure of PAK4 in complex with this compound has been determined, deposited in the Protein Data Bank (PDB) with the accession code 5I0B. rcsb.orgnih.gov This crystal structure provides a clear definition of the binding location of this compound within the PAK4 enzyme. researchgate.netrcsb.orgresearchgate.netscience.govnih.govresearchgate.netscience.govresearchgate.netscience.gov The resolution of the 5I0B crystal structure is reported as 3.09 Å. rcsb.org The analysis of this co-crystal structure has been instrumental in illustrating the molecular interactions between the inhibitor and the kinase. researchgate.netrcsb.orgresearchgate.netscience.govnih.govresearchgate.netscience.govresearchgate.netscience.gov

Role of Pyrazole and Imidazopyridine Rings in Hinge Loop Mediation

A key aspect of this compound's interaction with PAK4 involves the role of its constituent ring systems. Structural analysis, particularly from the co-crystal structure, highlights that the pyrazole and imidazopyridine rings of this compound are crucial and sufficient for mediating the interaction with the hinge loop region of PAK4. researchgate.netrcsb.orgresearchgate.netscience.govnih.govresearchgate.netscience.govresearchgate.netscience.govnih.govscience.govscience.govscience.gov These rings engage in significant hydrogen-bonding interactions within the hinge loop, contributing to the binding affinity and orientation of the inhibitor within the active site. nih.gov

Ligand-Protein Interaction Profiling

This compound has been characterized as a specific inhibitor of PAK4. medchemexpress.com Its interaction with PAK4 is well-defined through structural studies. researchgate.netrcsb.orgresearchgate.netscience.govnih.govresearchgate.netscience.govresearchgate.netscience.govnih.gov While the affinity of this compound for PAK4 may appear weaker compared to some other reported PAK4 inhibitors, its precise location within the co-crystal structure is clearly established. researchgate.netrcsb.orgresearchgate.netscience.govnih.govresearchgate.netscience.govresearchgate.netscience.gov An interaction model within the PAK4 active site has been proposed, informed by studies including that of this compound, which aids in guiding the design of potentially more potent PAK4 inhibitors. researchgate.net

Inhibitory Activity Data

The inhibitory potency of this compound against PAK4 has been quantified:

TargetIC50 Value
PAK48.7 μM rcsb.orgnih.govnih.govmedchemexpress.comprobechem.comresearchgate.net

Mechanistic Insights into Ky 04045 Action

Impact on PAK4 Kinase Activity at a Molecular Level

At the molecular level, KY-04045 exerts its effect by inhibiting the kinase activity of PAK4. Research indicates that this compound functions as a PAK4 specific inhibitor with an reported IC50 value of 8.7 μM. origene.comproteogenix.sciencecellsciences.com The interaction between this compound and PAK4 has been investigated through co-crystal structure analysis. This structural data reveals that the imidazopyridine and pyrazole (B372694) rings within the this compound molecule are essential for mediating interactions with the hinge loop region of PAK4. This specific interaction provides a structural basis for understanding how this compound binds to and inhibits the enzymatic function of PAK4. Despite potentially weaker affinity compared to some other reported PAK4 inhibitors, the defined binding location within the co-crystal structure highlights its utility as a foundational structure for the design of novel inhibitors targeting PAK4.

Compound Target IC₅₀ (μM)
This compound PAK4 8.7

Downstream Signaling Pathway Modulation by PAK4 Inhibition

Inhibition of PAK4 by compounds like this compound leads to the modulation of several downstream signaling pathways that are critically involved in cellular function and dysfunction, particularly in disease states characterized by elevated PAK4 activity. These pathways are implicated in processes such as cell cycle progression, proliferation, cellular motility, and invasion.

Influence on Cell Cycle Regulation in Preclinical Models

PAK4 plays a role in regulating the cell cycle. Studies have shown that PAK4 is required for the regulation of the cell-cycle regulatory protein p21 and for the control of cell cycle progression. The levels of PAK4 have been observed to peak transiently in the early G1 phase of the cell cycle, and PAK4 is necessary for the normal degradation of p21. In preclinical models using serum-starved cells, the absence of PAK4 resulted in a reduced proportion of cells in the G1 phase and an increased proportion in the G2/M phase. This suggests that the transient increase in PAK4 levels during early G1 contributes to the reduction of p21 levels, which in turn influences the activity of CDK4/CDK6 kinases and facilitates coordinated cell cycle progression. Therefore, inhibiting PAK4 with agents like this compound can impact cell cycle regulation by disrupting this mechanism.

Effects on Cell Proliferation Pathways in Research Contexts

PAK4 is intimately involved in the proliferation of cancer cells, and its dysregulated activation is frequently observed in various cancer types. Inhibition of PAK4 has been demonstrated to attenuate the proliferation of cancer cells in research contexts. Beyond its direct impact on cell cycle components, PAK4 influences proliferation through modulation of various signaling cascades. For instance, PAK4 is known to interact with and activate the LIM domain kinase 1 (LIMK1)-Cofilin pathway, which is involved in cytoskeletal dynamics and has been linked to cell proliferation. Inhibition of PAK4 can attenuate this pathway. Furthermore, PAK4 has been found to regulate the PI3K/AKT pathway, and suppressing PAK4 activity can mitigate the activation of this pathway, impacting cell proliferation in models of breast cancer.

Modulation of Cellular Motility and Invasion Mechanisms

PAK4 is a key regulator of cellular motility and invasion, processes critical for cancer metastasis. Inhibition of PAK4 has been shown to reduce cancer cell migration and invasion in various studies. The involvement of PAK4 in the LIMK1-Cofilin pathway is particularly relevant to these processes, as this pathway influences cytoskeletal changes essential for cell movement. By inhibiting PAK4, the over-activation of the LIMK1-Cofilin pathway, which can induce cell invasion and migration in certain cancers, can be attenuated. This highlights the role of PAK4 inhibition in modulating the cellular machinery responsible for movement and tissue infiltration.

Advanced Preclinical Investigations of Ky 04045

In Vitro Efficacy Assessments in Cell-Based Assays

In vitro studies are crucial for evaluating the biological activity of a compound in a controlled laboratory setting, often using cell lines. For KY-04045, the primary reported in vitro finding relates to its inhibitory activity against PAK4.

Cellular Target Engagement Studies

Cellular target engagement studies aim to confirm that a compound can penetrate cells and bind to its intended target protein within the cellular environment. This is a critical step in drug discovery to validate the mechanism of action. nih.govrsc.orgdiscoverx.com While direct, detailed studies specifically on the cellular target engagement of this compound were not extensively detailed in the search results, its identification as a PAK4 inhibitor with a reported IC50 value implies that such assessments would be a standard part of its preclinical evaluation. medchemexpress.commedchemexpress.com The crystal structure of PAK4 co-crystallized with this compound illustrates that the pyrazole (B372694) and imidazopyridine rings of this compound are sufficient for mediating interaction with the PAK4 hinge loop, providing structural evidence for its binding to the target. researchgate.netresearchgate.net

Phenotypic Screening for Biological Activities

Phenotypic screening involves testing compounds in cell-based assays to identify those that produce a desired biological outcome, without necessarily knowing the specific molecular target beforehand. newtbdrugs.org Given that this compound is identified as a PAK4 inhibitor and PAK4 is involved in various cellular processes including cell proliferation, survival, and cytoskeletal remodeling, phenotypic screening could be employed to assess the effects of this compound on these activities in relevant cell models, such as cancer cell lines where PAK4 is implicated. medchemexpress.comresearchgate.netresearchgate.net However, specific results from phenotypic screening studies using this compound were not detailed in the provided search snippets.

In Vivo Proof-of-Concept Studies in Relevant Animal Models

In vivo studies using animal models are essential to evaluate the efficacy and performance of a compound within a complex biological system before potential human trials. plos.orgnih.govnih.govanimalab.eu While the search results mention this compound in the context of potential anticancer drug development targeting PAK4, detailed reports of in vivo proof-of-concept studies specifically using this compound as the sole therapeutic agent were not prominently featured. medchemexpress.commedchemexpress.comgoogle.com

Assessment of Biological Activity in Preclinical Disease Models

Preclinical disease models, often established in animals, are used to mimic aspects of human diseases. Given this compound's identification as a PAK4 inhibitor and the role of PAK4 in cancer progression and metastasis, relevant disease models would likely include cancer xenograft models or genetically engineered mouse models of cancer. medchemexpress.comresearchgate.net While other PAK4 inhibitors have shown efficacy in such models, specific data demonstrating the biological activity of this compound in these models was not provided in the search results. researchgate.net

Synthetic Strategies and Chemical Biology Applications of Ky 04045

Synthetic Routes and Optimization for KY-04045 Production

Specific detailed synthetic routes and optimization protocols solely focused on the production of this compound are not extensively described within the provided search results. However, the compound's discovery through fragment-based design suggests a synthetic approach involving the construction and coupling of its core structural components: the imidazo[4,5-b]pyridine scaffold and the substituted pyrazole (B372694) moiety. uni.luwikidata.orgwikipedia.orgarctomsci.com The mention of this compound being an imidazo[4,5-b]pyridine-based inhibitor implies synthetic methodologies relevant to this class of heterocyclic compounds would be employed. uni.luguidetoimmunopharmacology.orgarctomsci.com The original research describing its discovery would contain the specific synthetic steps utilized for its preparation.

Derivatization and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involving this compound are primarily informed by its co-crystal structure with PAK4. uni.luwikidata.orgwikipedia.orgguidetoimmunopharmacology.orgrcsb.orgguidetopharmacology.org This structural data reveals that the pyrazole and imidazopyridine rings of this compound are sufficient for mediating interaction with the PAK4 hinge loop. uni.luwikidata.orgwikipedia.orgrcsb.org This interaction provides a crucial starting point for understanding which parts of the molecule are important for binding and inhibition.

The potential for derivatization and SAR studies using this compound is highlighted by the suggestion that it can be exploited as a basic building block in designing novel imidazo[4,5-b]pyridine-based PAK4 inhibitors. uni.luwikidata.orgwikipedia.orgarctomsci.comrcsb.orgguidetopharmacology.orgcenmed.comwikipedia.org This indicates that modifications to the this compound structure, particularly around the core rings involved in hinge loop interaction, could lead to analogues with altered or improved properties.

While specific examples of this compound analogues designed for enhanced PAK4 affinity are not detailed in the provided snippets, the understanding that its affinity is weaker than some other reported PAK4 inhibitors suggests that such exploration would be a logical step in medicinal chemistry efforts. uni.luwikidata.orgwikipedia.orgguidetopharmacology.org SAR studies would involve synthesizing compounds with variations on the this compound structure and evaluating their inhibitory potency against PAK4 to identify modifications that increase binding affinity. The co-crystal structure provides a visual guide for rational design in this process. uni.luwikidata.orgwikipedia.orgrcsb.org

Modifications to the this compound structure could also aim at improving pharmacological properties beyond just target affinity. While specific examples are not given, typical goals in medicinal chemistry include improving solubility, metabolic stability, and selectivity against other kinases or biological targets. nih.gov The imidazo[4,5-b]pyridine scaffold and the attached substituents offer sites for chemical modifications to tune these properties.

Exploration of Analogues for Enhanced PAK4 Affinity

This compound as a Chemical Probe for PAK4 Biology

This compound is characterized as a PAK4 specific inhibitor. wikipedia.orgmedchemexpress.com This specificity, although with a reported IC50 of 8.7 μM guidetoimmunopharmacology.orgwikipedia.orgmedchemexpress.com, positions it as a tool for investigating the biological functions of PAK4.

As a PAK4 inhibitor, this compound can be utilized in cellular and biochemical experiments to probe processes that are dependent on PAK4 activity. Inhibiting PAK4 with compounds like this compound allows researchers to observe the downstream effects and thus infer the roles of PAK4 in various cellular pathways. PAK4 is known to be involved in regulating cytoskeletal reorganization, cell motility, cell proliferation, and oncogenic transformation. uni.luwikidata.orgwikipedia.orgguidetoimmunopharmacology.orgguidetopharmacology.org Studies using PAK4 inhibitors can help elucidate the specific contributions of PAK4 to these processes.

The p21-activated kinases (PAKs) are a family of serine/threonine kinases divided into two groups, Group I (PAK1, 2, 3) and Group II (PAK4, 5, 6). wikidata.org They play important roles in various cellular functions. uni.luwikidata.orgwikipedia.orgguidetopharmacology.org By specifically inhibiting PAK4, this compound contributes to understanding the distinct roles and dynamics of PAK4 within the broader PAK family. Comparing the effects of inhibiting different PAK isoforms with selective inhibitors helps to dissect the specific functions of each member and how they interact or compensate for each other in biological pathways. wikidata.org

Future Directions and Translational Perspectives for Ky 04045 Research

Potential as a Lead Compound for Novel PAK4 Inhibitors

KY-04045 was discovered through a virtual site-directed fragment-based drug design approach. rcsb.orgnih.govresearchgate.net Although its affinity for PAK4 was initially noted as weaker compared to some other reported PAK4 inhibitors, the co-crystal structure of PAK4 in complex with this compound provided crucial insights. rcsb.orgnih.govresearchgate.net This structural analysis revealed that the imidazopyridine and pyrazole (B372694) rings of this compound are sufficient for mediating interactions within the hinge loop of PAK4. rcsb.orgnih.govresearchgate.netscience.gov This finding is significant because it suggests that this compound can serve as a foundational structure, or basic building block, for the design and synthesis of novel imidazo[4,5-b]pyridine-based PAK4 inhibitors with potentially improved affinity and efficacy. rcsb.orgnih.govresearchgate.netresearchgate.netresearchgate.net Further research utilizing in silico methods, such as molecular docking studies and fragment molecular orbital methods, has investigated the effect of atomic substitutions on the biological activity of imidazo[4,5-b]pyridine-based PAK4 inhibitors, focusing on interactions with key residues in the PAK4 hinge region and gatekeeper. nih.govmdpi.com These studies aim to optimize the initial hit compound by understanding how different functional groups influence binding affinity and activity. nih.govmdpi.com

Exploration of Combination Research Strategies

Preclinical research into combination strategies involving PAK4 inhibitors is an active area of investigation. Inhibition of PAK4 has been shown to attenuate cancer cell migration and invasion and suppress tumor growth in vivo. nih.gov Furthermore, recent studies suggest that PAK4 inhibition can sensitize cancer cells to immunotherapy, highlighting its potential in combination approaches. nih.govresearchgate.net Research is exploring the efficacy of combining PAK4 inhibition with immune checkpoint inhibitors as a new strategy to treat cancer. nih.govresearchgate.net While specific preclinical combination studies involving this compound were not detailed in the search results, the broader understanding of PAK4's role in promoting immune escape of cancer cells provides a rationale for exploring this compound in combination with immunotherapies in preclinical models. nih.govresearchgate.net Preclinical studies are generally focused on evaluating combination therapies that target multiple pathways involved in cancer progression. nih.gov Approaches to uncover the mechanism of synergy for drug combinations are being developed and utilized. nih.gov

Identification of Biomarkers for PAK4-Targeted Interventions

Identifying biomarkers is crucial for the successful translation of targeted therapies. Given that PAK4 is overexpressed in multiple tumor tissues and its inhibition shows promise in attenuating cancer cell activities, research is ongoing to identify biomarkers that can predict response to PAK4-targeted interventions. nih.govresearchgate.netresearchgate.net The overexpression or activation of PAK4 is frequently associated with cancer and oncogenic transformation. mdpi.com Levels of phosphorylated PAK4 (pPAK4) at Ser474, an indicator of PAK4 activation, have been associated with clinical indicators of cancer progression in some studies. researchgate.net Further research is needed to identify specific molecular or cellular markers that can reliably predict which patients are most likely to benefit from treatment with PAK4 inhibitors like this compound.

Emerging Research Areas for Imidazo[4,5-b]pyridine-Based Compounds

The imidazo[4,5-b]pyridine scaffold, the core structure of this compound, is a significant framework in medicinal chemistry due to its structural similarity to purines and its diverse biological activities. uctm.eduvietnamjournal.ru Beyond PAK4 inhibition, imidazo[4,5-b]pyridine derivatives are being explored for various therapeutic applications. These include potential as antimicrobial agents, antioxidants, antiglycative agents, anti-inflammatory agents, antiviral agents, antiparasitic agents, antihypertensive agents, and other anticancer agents. uctm.eduvietnamjournal.ru Research is focused on the design and synthesis of new imidazo[4,5-b]pyridine derivatives and the evaluation of their inhibitory properties against various protein kinases and other biological targets. researchgate.netvietnamjournal.ru The broad applicability of this scaffold necessitates continued efforts in synthetic methodology and architectural design to develop new compounds with enhanced pharmacological properties. uctm.edu

Q & A

Basic Research Questions

Q. What are the foundational chemical and physical properties of KY-04045, and how should they be characterized for reproducibility?

  • Methodology : Begin with spectroscopic techniques (NMR, FTIR) for structural elucidation, followed by chromatographic methods (HPLC, LC-MS) to assess purity. Thermal stability and solubility profiles should be determined using differential scanning calorimetry (DSC) and phase-solubility studies. Ensure compliance with standardized protocols for compound characterization as outlined in experimental reproducibility guidelines .
  • Data Requirements : Include raw spectral data, retention times, and thermodynamic parameters in supplementary materials to enable replication.

Q. How can researchers design a robust synthesis protocol for this compound while minimizing batch-to-batch variability?

  • Methodology : Optimize reaction conditions (e.g., temperature, catalysts, solvents) using Design of Experiments (DoE) to identify critical parameters. Validate reproducibility across ≥3 independent syntheses. Document deviations and anomalies in reaction logs .
  • Statistical Tools : Use ANOVA to compare yields and purity between batches. Reference established synthesis frameworks for small-molecule compounds .

Q. What in vitro assays are most appropriate for preliminary pharmacological evaluation of this compound?

  • Methodology : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on this compound’s hypothesized mechanism. Include dose-response curves and IC50 calculations. Validate assays with positive/negative controls and blinded data analysis to reduce bias .
  • Data Interpretation : Address inter-assay variability by reporting coefficient of variation (CV) and confidence intervals.

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

  • Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, metabolic pathways, and tissue distribution. Compare interspecies differences (e.g., rodent vs. human hepatocyte metabolism) and validate findings using organ-on-a-chip or 3D cell culture systems .
  • Data Analysis : Apply Bayesian statistics to weigh conflicting evidence and identify confounding variables (e.g., solubility in vivo vs. in vitro) .

Q. What strategies can mitigate off-target effects of this compound identified during high-throughput screening?

  • Methodology : Use computational docking studies to refine structure-activity relationships (SAR). Employ CRISPR-Cas9 gene editing to validate target specificity in isogenic cell lines. Cross-reference with databases like ChEMBL for known off-target interactions .
  • Experimental Design : Implement counter-screening assays against unrelated targets and use shRNA knockdowns to confirm mechanistic relevance .

Q. How can machine learning models enhance the optimization of this compound’s derivative compounds?

  • Methodology : Train models on datasets combining physicochemical properties (logP, molecular weight) and bioactivity data. Validate predictions with synthetic feasibility filters and wet-lab testing of top candidates. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance .
  • Ethical Considerations : Ensure transparency in model training data sources and avoid overfitting by external validation cohorts .

Data Management and Validation

Q. What frameworks ensure rigorous validation of this compound’s purported mechanisms in complex biological systems?

  • Methodology : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis robustness. Use orthogonal validation methods (e.g., siRNA silencing alongside pharmacological inhibition) .
  • Documentation : Maintain open-access repositories for raw datasets, code, and experimental protocols to facilitate peer review .

Q. How should researchers address batch-dependent variability in this compound’s bioactivity data?

  • Methodology : Implement quality-by-design (QbD) principles during synthesis and storage. Use longitudinal stability studies to assess degradation products. Apply mixed-effects models to statistically isolate batch-related variability .
  • Reporting Standards : Include batch IDs and storage conditions in all publications, per FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.